molecular formula C11H25N3 B13107908 1-Decylguanidine

1-Decylguanidine

Cat. No.: B13107908
M. Wt: 199.34 g/mol
InChI Key: UUKBYINNKKOHPH-UHFFFAOYSA-N
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Description

1-Decylguanidine is an organic compound belonging to the guanidine family, characterized by the presence of a decyl group attached to the guanidine moiety. Guanidines are known for their strong basicity and ability to form stable complexes with various substrates. This compound is primarily used in industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Decylguanidine can be synthesized through the guanylation of decylamine with cyanamide or other guanidylating agents. The reaction typically involves the use of catalysts such as scandium(III) triflate or ytterbium triflate under mild conditions . The reaction can be carried out in aqueous solutions or organic solvents, depending on the solubility of the substrates.

Industrial Production Methods: Industrial production of this compound often involves the use of large-scale reactors where decylamine is reacted with guanidylating agents under controlled temperature and pressure conditions. The process may include purification steps such as distillation or crystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: 1-Decylguanidine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: It can participate in nucleophilic substitution reactions, where the guanidine group is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield decylguanidine oxides, while substitution reactions can produce various substituted guanidines.

Scientific Research Applications

1-Decylguanidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Decylguanidine involves its strong basicity and ability to form stable complexes with various substrates. It can disrupt microbial cell membranes, leading to cell lysis and death. The molecular targets include membrane proteins and enzymes involved in cell wall synthesis .

Comparison with Similar Compounds

Uniqueness: 1-Decylguanidine is unique due to its specific alkyl chain length, which imparts distinct physicochemical properties. Its strong basicity and ability to form stable complexes make it valuable in various applications, particularly in antimicrobial and industrial settings.

Properties

Molecular Formula

C11H25N3

Molecular Weight

199.34 g/mol

IUPAC Name

2-decylguanidine

InChI

InChI=1S/C11H25N3/c1-2-3-4-5-6-7-8-9-10-14-11(12)13/h2-10H2,1H3,(H4,12,13,14)

InChI Key

UUKBYINNKKOHPH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCN=C(N)N

Origin of Product

United States

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